An In-depth Technical Guide to Substituted Morpholines: A Surrogate Analysis in the Absence of Data for 2-Methyl-4-morpholinobutan-2-amine (CAS 1263002-61-4)
An In-depth Technical Guide to Substituted Morpholines: A Surrogate Analysis in the Absence of Data for 2-Methyl-4-morpholinobutan-2-amine (CAS 1263002-61-4)
Disclaimer: This technical guide addresses the broad class of substituted morpholines. As of the latest literature survey, specific experimental data for 2-Methyl-4-morpholinobutan-2-amine (CAS 1263002-61-4) is not publicly available. Therefore, this document serves as a comprehensive surrogate, providing researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and analysis of structurally related morpholine derivatives. The principles and methodologies described herein are intended to be broadly applicable to novel morpholine-containing compounds.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and biological properties.[1] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for introducing diverse substituents to optimize pharmacological activity.[2][3] In drug design, it can act as a key pharmacophoric element, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets, or serve as a linker to correctly orient other functional groups.[1][3]
General Strategies for the Synthesis of Substituted Morpholines
The construction of the morpholine ring and the introduction of substituents at various positions can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis from Vicinal Amino Alcohols
A prevalent and versatile approach to substituted morpholines involves the cyclization of vicinal amino alcohols.[4] This strategy is particularly attractive due to the wide availability of chiral amino alcohols, allowing for the stereocontrolled synthesis of morpholine derivatives.[5] A common two-step process involves the N-alkylation of the amino alcohol with a two-carbon electrophile bearing a leaving group, followed by an intramolecular cyclization.[6]
Illustrative Experimental Protocol: Synthesis of a N-Substituted Morpholine from an Amino Alcohol
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N-Alkylation: To a solution of the starting amino alcohol in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) and the alkylating agent (e.g., 2-bromoethanol).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Cyclization: The intermediate N-(2-hydroxyethyl)amino alcohol can be cyclized under various conditions. A common method involves treatment with a dehydrating agent, such as concentrated sulfuric acid, or by converting the terminal hydroxyl group into a better leaving group (e.g., tosylate) followed by intramolecular nucleophilic substitution.
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Work-up and Purification: Upon completion of the cyclization, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the desired substituted morpholine.
Other Synthetic Approaches
Alternative strategies for synthesizing substituted morpholines include palladium-catalyzed carboamination reactions, which allow for the construction of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols and aryl or alkenyl bromides.[5] Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines has also been reported.[7] The synthesis of aminomorpholines can be achieved through multi-component reactions, offering a convergent and efficient route to complex derivatives.[4]
Pharmacological Landscape of Morpholine Derivatives
The structural versatility of the morpholine scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[8][9][10]
| Therapeutic Area | Target/Mechanism of Action | Example Class |
| Oncology | Kinase inhibition (e.g., PI3K, mTOR) | Aryl-morpholines |
| Infectious Diseases | Antibacterial (protein synthesis inhibition) | Oxazolidinones (e.g., Linezolid) |
| Central Nervous System | Receptor modulation (e.g., dopamine, opioid), enzyme inhibition (e.g., MAO, AChE) | Various substituted morpholines |
| Inflammatory Diseases | Enzyme inhibition (e.g., COX-2) | NSAID derivatives |
| Cardiovascular Diseases | Antihypertensive | Various |
Table 1: Selected Pharmacological Activities of Morpholine Derivatives
Central Nervous System Activity
Morpholine-containing compounds have shown significant promise in the treatment of central nervous system (CNS) disorders.[3] The physicochemical properties of the morpholine ring can enhance blood-brain barrier permeability.[3] For instance, certain chiral alkoxymethyl morpholine analogs have been identified as potent and selective dopamine D4 receptor antagonists.[11] Additionally, morpholine-bearing quinoline derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[12]
Analytical Methodologies for Morpholine Derivatives
The characterization and quantification of morpholine derivatives are crucial for quality control in pharmaceutical and other industries. A range of analytical techniques are employed for this purpose.[13][14][15]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the analysis of morpholine-containing compounds.[15][16]
-
HPLC: Reversed-phase HPLC with UV detection is a common method, particularly for compounds with a UV chromophore. For analytes lacking a chromophore, derivatization or the use of alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary.[16]
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile and semi-volatile morpholine derivatives.[14] Due to the polarity of the morpholine nitrogen, derivatization is often employed to improve chromatographic performance and sensitivity.[14] A common derivatization strategy involves the reaction of the secondary amine with a suitable agent to form a less polar, more volatile derivative.[14]
Protocol: GC-MS Analysis of Morpholine via Derivatization
-
Sample Preparation: The sample containing the morpholine derivative is dissolved in a suitable solvent.
-
Derivatization: A derivatizing agent, such as 1-naphthylisothiocyanate or sodium nitrite under acidic conditions (to form N-nitrosomorpholine), is added to the sample.[14][17] The reaction is allowed to proceed to completion.
-
Extraction: The derivatized analyte is extracted into an organic solvent (e.g., dichloromethane, hexane).
-
GC-MS Analysis: The organic extract is injected into the GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Conclusion
While specific data for 2-Methyl-4-morpholinobutan-2-amine remains elusive, the broader class of substituted morpholines represents a rich and diverse area of chemical and pharmacological research. The synthetic versatility of the morpholine scaffold allows for the creation of extensive libraries of compounds with a wide range of biological activities. The established analytical methodologies provide a robust framework for the characterization and quality control of these important molecules. For researchers and drug development professionals working with novel morpholine derivatives, a thorough understanding of these general principles of synthesis, bioactivity, and analysis is indispensable.
References
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PMC. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
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PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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ResearchGate. (2000). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
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ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [Link]
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PMC. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
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Baghdad Science Journal. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
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